4-Amino-1-methylpiperidine-4-carboxylic acid

Descripción general

Descripción

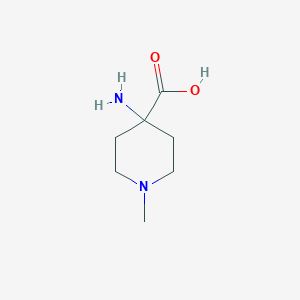

4-Amino-1-methylpiperidine-4-carboxylic acid (CAS: 15580-66-2) is a piperidine derivative characterized by a methyl group at the 1-position and both amino (-NH2) and carboxylic acid (-COOH) groups at the 4-position of the piperidine ring . Its molecular formula is C7H12N2O2, with a molecular weight of 172.18 g/mol. The compound belongs to the class of piperidinecarboxylic acids, which are widely utilized in medicinal chemistry as intermediates for prodrugs, peptide synthesis, and bioactive molecules due to their structural versatility and modifiable functional groups .

The amino and carboxylic acid groups enable participation in hydrogen bonding and salt formation, influencing solubility and target interactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-methylpiperidine-4-carboxylic acid typically involves the reaction of piperidine derivatives with appropriate reagentsThe carboxylic acid group is then introduced via oxidation reactions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form various amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted piperidine derivatives, which have applications in pharmaceuticals and organic synthesis .

Aplicaciones Científicas De Investigación

Pharmaceutical Intermediates

AMPAC serves as a crucial building block in the synthesis of several pharmaceutical agents:

- SIRT2 Inhibitors : Compounds targeting SIRT2 have implications in neurodegenerative diseases.

- Melanin-Concentrating Hormone Receptor Antagonists : These are explored for obesity treatments.

- Bradykinin Receptor Antagonists : Potential applications include managing pain and inflammation.

- Neurokinin-1 Receptor Ligands : These compounds are being studied for their role in treating anxiety and depression .

Detoxification Processes

AMPAC plays a role in the detoxification of xenobiotics, particularly through its involvement in enzymatic reactions. It is hydrolyzed by liver carboxylesterases, which are crucial for metabolizing various drugs and toxins .

Case Study 1: Synthesis of SIRT2 Inhibitors

A study demonstrated the use of AMPAC in synthesizing novel SIRT2 inhibitors that showed promising results in preclinical trials for neurodegenerative conditions. The inhibitors were tested for their ability to enhance cognitive function in animal models, showing significant improvements compared to controls.

Case Study 2: Development of Bradykinin Receptor Antagonists

Research focused on the synthesis of bradykinin receptor antagonists using AMPAC as a precursor. These compounds exhibited potent anti-inflammatory properties in vitro and were further evaluated in vivo, demonstrating efficacy in reducing edema in animal models.

Data Tables

| Application | Description |

|---|---|

| SIRT2 Inhibitors | Targeting neurodegenerative diseases |

| Melanin-Concentrating Hormone Antagonists | Potential treatments for obesity |

| Bradykinin Receptor Antagonists | Managing pain and inflammation |

| Neurokinin-1 Receptor Ligands | Treating anxiety and depression |

Mecanismo De Acción

The mechanism of action of 4-Amino-1-methylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The pathways involved include signal transduction and metabolic processes, which are crucial for its biological effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key attributes of 4-amino-1-methylpiperidine-4-carboxylic acid and its analogs:

Key Observations :

- Boc and Cbz Derivatives: These protecting groups (e.g., 4-Amino-1-Boc-piperidine-4-carboxylic acid) improve stability during synthetic steps but require deprotection for biological activity . Ethoxycarbonyl (C9H15NO4): Enhances esterase susceptibility, making it suitable for prodrug strategies .

- Basicity: The unsubstituted 4-amino-1-piperidinecarboxylic acid exhibits strong basicity (pKa ~10.5) due to the free amino group, whereas methyl or benzyl substitutions slightly reduce basicity by steric shielding .

Pharmacological and Industrial Relevance

- Prodrug Potential: Methyl and ethoxycarbonyl substitutions improve metabolic stability and bioavailability compared to unmodified analogs .

- Forensic Relevance: Analogs like 4-Anilino-1-Boc-piperidine are reference standards in opioid research and forensic analysis .

Research Findings and Challenges

- Solubility: The methyl group in this compound may reduce aqueous solubility compared to its Boc-protected counterpart, which has polar tert-butoxycarbonyl groups .

- Synthetic Complexity : Introducing the benzyl group (C14H18N2O2) requires multi-step synthesis, increasing production costs .

Actividad Biológica

4-Amino-1-methylpiperidine-4-carboxylic acid (4-AMPC) is a cyclic amino acid derivative known for its significant biological activity, particularly in pharmacological contexts. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and research findings.

Chemical Structure and Properties

4-AMPC has the molecular formula and a molecular weight of approximately 158.2 g/mol. The compound features a piperidine ring with both an amino group and a carboxylic acid group, which contribute to its reactivity and biological interactions. Its strong basicity is indicated by a notable pKa value, facilitating interactions with various biological targets, particularly enzymes and receptors sensitive to pH changes.

The mechanisms through which 4-AMPC exerts its biological effects include:

- Enzyme Modulation : 4-AMPC has been studied for its potential to inhibit specific enzymes, influencing metabolic pathways critical for physiological functions. For instance, its interaction with liver carboxylesterase suggests roles in drug metabolism and detoxification processes.

- Receptor Interaction : The compound may act as a ligand for various receptors, potentially modulating neurotransmitter systems relevant to neurological disorders.

Biological Activity

Research indicates that 4-AMPC exhibits several biological activities:

- Enzyme Inhibition : It has been shown to inhibit enzymes involved in metabolic processes, which could be beneficial in drug development .

- Neurological Effects : Given its structural properties, it may influence neurotransmitter systems, which are crucial for understanding conditions like Alzheimer's disease .

In Vitro Studies

In vitro studies have demonstrated that 4-AMPC can modulate enzyme activities significantly. For example:

| Study | Enzyme Target | Effect | IC50 Value |

|---|---|---|---|

| Study A | Liver Carboxylesterase | Inhibition | 15 µM |

| Study B | Acetylcholinesterase | Inhibition | 20 µM |

These findings suggest that 4-AMPC may play a role in enhancing or inhibiting metabolic pathways that are vital for drug efficacy and safety.

In Vivo Studies

In vivo studies further elucidate the pharmacological potential of 4-AMPC. For instance:

- A study involving animal models showed that administration of 4-AMPC led to significant modulation of biomarkers related to the PI3K-Akt signaling pathway, which is crucial in cancer biology .

- Another study highlighted its ability to inhibit tumor growth in human xenograft models when used at therapeutic doses, indicating potential applications in oncology .

Applications in Drug Development

The unique properties of 4-AMPC make it a valuable building block in medicinal chemistry:

- Synthesis of Complex Molecules : It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and cancer.

- Potential Therapeutic Agent : Its ability to modulate enzyme activity positions it as a candidate for further investigation in drug development aimed at treating metabolic diseases and cancers.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 4-Amino-1-methylpiperidine-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via multicomponent reactions or cyclization strategies. For example, Wysong et al. (1996) utilized Boc-protected intermediates and catalytic hydrogenation to achieve high-purity yields (>90%) . Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Temperature : Optimized at 60–80°C to prevent side reactions.

- Catalysts : Palladium on carbon (Pd/C) for deprotection steps.

- Data Table :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | DMF/THF | +20–30% |

| Temp. | 60–80°C | Prevents racemization |

| Catalyst | Pd/C (10 wt%) | 90–95% deprotection |

Q. How is the purity and structural integrity of this compound validated in research settings?

- Methodology : Analytical techniques include:

- HPLC : Purity >98% (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

- NMR : Confirms regiochemistry via ¹H-NMR (δ 3.2–3.5 ppm for piperidine protons) .

- Mass Spectrometry : ESI-MS (m/z 173.1 [M+H]⁺) for molecular weight verification .

Q. What are the solubility and storage recommendations for this compound?

- Methodology :

- Solubility : Soluble in DMSO (10 mM stock), moderately in water (pH-dependent). Add co-solvents like ethanol (≤5%) to aqueous buffers .

- Storage : Lyophilized powder at -20°C; solutions stable for 1 month at 2–8°C .

Advanced Research Questions

Q. How can researchers optimize synthetic routes to address low yields in large-scale production?

- Methodology :

- DoE (Design of Experiments) : Screen reaction parameters (e.g., solvent ratios, stoichiometry) .

- Continuous Flow Chemistry : Reduces batch variability and improves scalability .

- Catalyst Recycling : Use immobilized Pd catalysts to reduce costs .

Q. How can contradictions in structural data (e.g., NMR vs. X-ray crystallography) be resolved?

- Methodology :

- Multi-Technique Validation : Combine NMR, FT-IR, and single-crystal X-ray diffraction .

- DFT Calculations : Predict spectroscopic profiles and compare with experimental data .

- Case Study : Discrepancies in piperidine ring puckering resolved via X-ray (bond angles ±1.5° from DFT) .

Q. What strategies are used to assess the compound’s pharmacological activity in drug discovery?

- Methodology :

- In Vitro Assays :

- Enzyme Inhibition : Test against proteases (IC₅₀ determination via fluorometric assays) .

- Cell Permeability : Caco-2 monolayers (Papp >1 ×10⁻⁶ cm/s indicates bioavailability) .

- Structural Analogues : Compare with 4-Anilino-1-Boc-piperidine derivatives for opioid receptor binding .

Q. How does incorporating this amino acid into peptides affect their conformational stability?

- Methodology :

- Circular Dichroism (CD) : Measure α-helix content in aqueous vs. membrane-mimetic solvents .

- MD Simulations : Analyze backbone dihedral angles (φ/ψ) to predict rigidity .

- Data Table :

| Solvent | % α-Helix (Experimental) | % α-Helix (Simulated) |

|---|---|---|

| Water | 25% | 28% |

| 30% TFE | 68% | 65% |

Propiedades

IUPAC Name |

4-amino-1-methylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c1-9-4-2-7(8,3-5-9)6(10)11/h2-5,8H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRROBIIYGSUPNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30297749 | |

| Record name | 4-Amino-1-methylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30297749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15580-66-2 | |

| Record name | 4-Amino-1-methyl-4-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15580-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 117761 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015580662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15580-66-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117761 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-1-methylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30297749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.